4-(Methanesulfonylmethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANRZFRGDOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24176-70-3 | |
| Record name | 4-[(Methylsulfonyl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformations of 4 Methanesulfonylmethyl Aniline Scaffolds
Reactions of the Primary Amine Functionality
The primary amine group in 4-(methanesulfonylmethyl)aniline is a key site for various chemical modifications. Like other primary aromatic amines, it can undergo a range of reactions to form new functional groups and extend the molecular scaffold. cymitquimica.comuomustansiriyah.edu.iqlibretexts.org
Acylation: The amine group readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride yields N-acetyl-4-(methanesulfonylmethyl)aniline. This reaction is often used to protect the amine group during other transformations. wikipedia.org
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of sulfonamides. uomustansiriyah.edu.iquobasrah.edu.iq These sulfonamide derivatives are of interest in medicinal chemistry.
Diazotization: The primary aromatic amine can be converted to a diazonium salt by reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5°C). libretexts.orguobasrah.edu.iq The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. libretexts.org
Alkylation: The amine can be alkylated, for example, through reaction with alkyl halides. N-methylation can be achieved using reagents like methanol (B129727) over an acid catalyst at elevated temperatures. uomustansiriyah.edu.iqwikipedia.org
Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines. libretexts.org
The basicity of the amine group is influenced by the electron-withdrawing nature of the sulfonylmethyl group, making it a weaker base compared to aniline (B41778). wikipedia.org
Transformations Involving the Sulfonylmethyl Group
Research into related sulfonyl-containing compounds indicates that the C-S bond can be cleaved under specific conditions. For instance, in the context of mass spectrometry, fragmentation can occur involving the sulfonyl group. nih.govresearchgate.net Additionally, the presence of the sulfonyl group can direct or influence reactions on the aromatic ring. researchgate.netmdpi.comfrontiersin.org
Intramolecular Cyclization and Heterocycle Formation
The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are valuable for the synthesis of complex, polycyclic molecules.
For example, derivatives of anilines with appropriate ortho-substituents can undergo cyclization to form indoles and other fused heterocycles. clockss.orgnih.govrsc.org The specific conditions and resulting structures depend on the nature of the substituents and the reagents employed. Catalytic systems, often involving transition metals like copper or palladium, can facilitate these cyclization processes. rsc.orguminho.pt
Furthermore, the isocyanide derivative of the sulfonylmethyl group can participate in base-induced cycloadditions with compounds containing carbon-nitrogen double bonds to form imidazoles. acs.org It can also react with aryldiazonium compounds to synthesize 1,2,4-triazoles. acs.org
Oxidation Reactions of Aniline Derivatives
The oxidation of aniline and its derivatives has been extensively studied and can lead to a variety of products, depending on the oxidizing agent and reaction conditions. wikipedia.org Oxidation can occur at the nitrogen atom or result in the formation of new carbon-nitrogen bonds, leading to products like azobenzenes or quinones. wikipedia.orgresearchgate.net
For instance, oxidation of some para-substituted anilines with reagents like benzimidazolium fluorochromate can yield the corresponding azobenzenes. researchgate.net The presence of the sulfonylmethyl group at the para position is expected to influence the course of these oxidation reactions. The oxidation of N,N-dimethylaniline derivatives has also been investigated, highlighting the complexity of these transformations. acs.orgmdpi.com
Polymerization Reactions of Aniline Derivatives
Aniline and its derivatives can undergo polymerization to form polyanilines, which are conducting polymers with various applications. The polymerization can be initiated chemically or electrochemically. nih.govacs.org
The presence of substituents on the aniline ring, such as the sulfonylmethyl group, can affect the polymerization process and the properties of the resulting polymer. For example, polymerization of aniline derivatives with sulfur-containing groups has been reported to yield polymers with unique properties. nih.govacs.org The reaction of aniline derivatives with sulfur monochloride (S2Cl2) can lead to the formation of poly[N,N-(phenylamino)disulfides]. nih.govacs.org
Fragmentation Mechanisms under Analytical Conditions, e.g., Loss of Sulfur Dioxide in Mass Spectrometry
Under mass spectrometry conditions, particularly with electrospray ionization (ESI), aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.govresearchgate.netnih.govresearchgate.netbenthamdirect.com A common fragmentation pathway involves the loss of a neutral sulfur dioxide (SO2) molecule, corresponding to a loss of 64 Da. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like 4-(Methanesulfonylmethyl)aniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental to its characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the methylene (B1212753) (CH₂) bridge protons, and the methyl (CH₃) group protons.
The aromatic region would feature a characteristic AA'BB' splitting pattern for the para-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amine group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing sulfonylmethyl group. The amine protons typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. The methylene and methyl protons of the methanesulfonylmethyl group will appear as sharp singlets in their respective expected regions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard NMR principles and data for analogous structures. The exact experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to NH₂) | 6.6-6.8 | Doublet (d) | 2H |
| Aromatic H (ortho to CH₂SO₂) | 7.2-7.4 | Doublet (d) | 2H |
| Methylene (-CH₂-) | ~4.2 | Singlet (s) | 2H |
| Amine (-NH₂) | 3.5-4.5 (broad) | Singlet (s) | 2H |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each chemically non-equivalent carbon atom. europa.eu The chemical shifts of the aromatic carbons are particularly informative; the carbon atom bonded to the nitrogen (C-NH₂) is highly shielded, while the carbon attached to the methylene group (C-CH₂) is less so. The chemical shifts for carbons within the aromatic ring are influenced by the electronic effects of the substituents. mdpi.comresearchgate.net The methylene and methyl carbons of the side chain will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard NMR principles and data for analogous structures like aniline (B41778) and methyl sulfones. mdpi.comhmdb.ca The exact experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-NH₂) | ~148 |
| Aromatic C (CH, ortho to NH₂) | ~115 |
| Aromatic C (CH, ortho to CH₂SO₂) | ~130 |
| Aromatic C (C-CH₂SO₂) | ~125 |
| Methylene (-CH₂-) | ~60 |
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For a compound like this compound, coupling liquid chromatography with various MS ionization and analyzer technologies provides a robust platform for its detection and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating components of a mixture and analyzing them by mass spectrometry. nih.gov The liquid chromatography step separates the target analyte, this compound, from other components. The separated analyte then enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is unique to the molecule's structure, enabling its unambiguous identification even in complex matrices. nih.gov The fragmentation of related sulfonamides often involves a characteristic neutral loss of sulfur dioxide (SO₂), a pathway that would be investigated for this compound. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, making it ideal for analyzing anilines. researchgate.net This method typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., with sodium, [M+Na]⁺) with minimal fragmentation. For this compound (molecular formula C₈H₁₁NO₂S, molecular weight 185.24 g/mol ), ESI-MS in positive ion mode is expected to show a prominent ion at an m/z of 187.2. bldpharm.com Indeed, patent literature describing the synthesis of this compound reports its observation with an m/z of 187 (M+H) using electrospray ionization. google.com
Table 3: Expected ESI-MS Adducts for this compound
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₁₂NO₂S]⁺ | 186.06 |
| [M+Na]⁺ | [C₈H₁₁NO₂SNa]⁺ | 208.04 |
High-Resolution Mass Spectrometry (e.g., Fourier Transform Ion Cyclotron Resonance Mass Spectrometry, Quadrupole Time-of-Flight Mass Spectrometry)
High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), provide extremely high mass accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, HRMS would distinguish its formula, C₈H₁₁NO₂S, from other potential isobaric (same nominal mass) formulas. nih.gov
When coupled with fragmentation techniques (MS/MS), HRMS allows for the assignment of elemental formulas to the fragment ions as well, providing a high degree of confidence in structural elucidation. Potential fragmentation pathways for the [M+H]⁺ ion of this compound would include cleavage of the benzylic C-S bond and the C-N bond, leading to characteristic fragment ions.
Table 4: Potential High-Resolution MS/MS Fragments of this compound ([C₈H₁₂NO₂S]⁺)
| Fragment Description | Fragment Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Loss of methanesulfonyl radical | [C₈H₁₁N]⁺ | 106.08 |
| Loss of methyl radical | [C₇H₉NO₂S]⁺ | 171.04 |
| Benzylic cleavage | [C₇H₈N]⁺ | 107.07 |
| Loss of SO₂ | [C₈H₁₂NS]⁺ | 154.07 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like anilines and their derivatives thermofisher.comresearchgate.net. For this compound, a reversed-phase HPLC method is typically employed. bibliotekanauki.pl This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the composition adjusted to achieve optimal separation turkjps.orgsielc.comsielc.com. A gradient elution, where the solvent composition is changed over time, may be used to effectively separate compounds with differing polarities. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in the aniline structure absorbs UV light. bibliotekanauki.pl The development of a stability-indicating HPLC method allows for the separation of the target compound from its potential degradation products, which is crucial for quality control. turkjps.org
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., acetate, phosphate) turkjps.orgsielc.com |
| Elution | Isocratic or Gradient nih.gov |
| Flow Rate | 0.8 - 2.0 mL/min bibliotekanauki.plturkjps.org |
| Detector | UV/Vis (e.g., at λmax of 254 nm or 355 nm) bibliotekanauki.plgoogle.com |
| Temperature | Ambient or controlled (e.g., 30°C) turkjps.org |
Information compiled from multiple sources. bibliotekanauki.plturkjps.orgsielc.comnih.gov
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically under 2 µm) and higher operating pressures. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC is particularly advantageous for analyzing complex mixtures and for high-throughput screening. semanticscholar.org
In the context of reactions involving this compound, UPLC is used to monitor reaction progress and assess the purity of the resulting products. For instance, in the synthesis of N-[4-(methylsulfonylmethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, where this compound is a key reactant, UPLC analysis confirmed the purity of the final product to be greater than 98%. semanticscholar.org UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide both chromatographic separation and mass identification, offering a powerful tool for impurity profiling. measurlabs.com
| Compound | UPLC Method | Retention Time (min) | Purity |
|---|---|---|---|
| N-[4-(methylsulfonylmethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine | Method D* | 4.26 | >98% |
*Method details are proprietary to the cited research but demonstrate the application of UPLC. semanticscholar.org
Column chromatography is a fundamental preparative technique used for the purification of organic compounds on a gram scale or larger. uvic.ca The process relies on the differential adsorption of components in a mixture to a solid stationary phase as a liquid mobile phase passes through it. byjus.com For this compound, purification is commonly achieved using column chromatography with silica (B1680970) gel as the stationary phase, which is a polar adsorbent. uvic.ca
A solvent system of petroleum ether and ethyl acetate, run as a gradient, is typically used as the mobile phase (eluent). The separation principle dictates that non-polar compounds are eluted first, while more polar compounds, like anilines, are retained more strongly by the silica gel and elute later. uvic.ca The process begins by loading the crude sample onto the top of the packed column and then passing the eluent through, starting with a less polar mixture (higher ratio of petroleum ether) and gradually increasing the polarity (higher ratio of ethyl acetate) to release the bound compounds. uvic.casilicycle.com Fractions are collected and analyzed (often by thin-layer chromatography) to isolate the pure this compound.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The method measures the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its primary aromatic amine and methanesulfonyl groups.
Amine Group (-NH₂): As a primary amine, it will show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹. A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
Sulfonyl Group (-SO₂-): The methanesulfonyl group will produce strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
Aromatic Ring (C=C): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.
C-N Bond: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com
The analysis of these specific peaks provides a molecular fingerprint, confirming the presence of the key functional groups and thus supporting the structural identification of the compound. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Aromatic Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |
| N-H Bend | 1650 - 1580 | Medium-Strong | |
| C-N Stretch | 1335 - 1250 | Strong | |
| Methanesulfonyl (-SO₂CH₃) | S=O Asymmetric Stretch | ~1350 - 1300 | Strong |
| S=O Symmetric Stretch | ~1160 - 1120 | Strong | |
| Aromatic Ring | C-H Stretch | > 3000 | Variable |
| C=C Stretch | 1600 - 1450 | Variable |
Data compiled based on general spectroscopic principles and data for related compounds. orgchemboulder.comvulcanchem.com
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, yielding a unique molecular fingerprint. researchgate.net This method is based on the inelastic scattering of monochromatic light, typically from a laser source. tum.de When applied to aniline derivatives, FT-Raman spectra reveal distinct bands corresponding to the vibrations of the various functional groups. researchgate.net
For this compound, the FT-Raman spectrum is expected to show characteristic peaks identifying its key structural components. The methanesulfonyl group (-SO₂CH₃) would be identifiable by strong symmetric and asymmetric stretching vibrations of the S=O bonds. Other significant vibrations would include C-S stretching, C-H stretching and bending modes of the methyl and methylene groups, C-N stretching, and various aromatic ring modes such as ring breathing and C-C stretching. The amino (-NH₂) group also produces characteristic scissoring, wagging, and twisting vibrations. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are often employed in conjunction with experimental data to accurately assign the observed vibrational frequencies to specific molecular motions.
Table 1: Predicted Characteristic FT-Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aniline Ring | C-C Stretching (v₈ₐ) | ~1610 |
| Ring Breathing (v₁) | ~815 | |
| Trigonal Ring Bending (v₁₂) | ~990 | |
| Amino Group | NH₂ Scissoring | ~1630 |
| C-N Stretching | ~1270 | |
| Methanesulfonyl | S=O Asymmetric Stretch | ~1300 - 1350 |
| S=O Symmetric Stretch | ~1120 - 1160 | |
| C-S Stretch | ~700 - 800 | |
| Methyl/Methylene | C-H Stretch | ~2900 - 3000 |
| CH₂/CH₃ Bending | ~1400 - 1470 |
Note: These are approximate values based on typical ranges for the specified functional groups and data from analogous compounds. researchgate.net
In Situ Reaction Monitoring Techniques (e.g., ReactIR)
In situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for manual sampling. abb.com Techniques such as ReactIR, which utilizes Attenuated Total Reflection (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. mt.commt.com This technology allows chemists to track the concentration changes of reactants, products, and by-products as the reaction occurs. mt.comresearchgate.net
In the synthesis of this compound, for instance, from a precursor like 4-(methanesulfonylmethyl)-1-nitrobenzene, ReactIR could be used to monitor the reaction progress directly in the reaction vessel. The disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the simultaneous appearance of the N-H stretching bands of the primary amine group (around 3300-3500 cm⁻¹) would signify the conversion of the starting material to the desired aniline product. mt.com This real-time analysis enables precise control over reaction parameters to optimize yield, purity, and process safety. nih.gov
Table 2: Application of ReactIR for Monitoring the Synthesis of this compound
| Species | Key Functional Group | Characteristic IR Band (cm⁻¹) | Trend During Reaction |
| Reactant | Nitro (-NO₂) | ~1530 (asymmetric stretch) | Decreasing |
| (e.g., 4-(methanesulfonylmethyl)-1-nitrobenzene) | ~1350 (symmetric stretch) | Decreasing | |
| Product | Primary Amine (-NH₂) | ~3300-3500 (N-H stretch) | Increasing |
| (this compound) | ~1600-1650 (N-H bend) | Increasing |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing insights into the electronic structure of the molecule. hnue.edu.vn The main electronic transitions observed for aromatic compounds like aniline are π → π* and n → π* transitions. uobabylon.edu.iqrsc.org
The UV spectrum of benzene, the parent chromophore, shows characteristic absorption bands. hnue.edu.vn When substituents are added to the ring, they can modify the absorption maximum (λmax) and the molar absorptivity (εmax). The amino group (-NH₂) on the aniline ring acts as an auxochrome, a group that enhances absorption. It has a lone pair of non-bonding electrons (n-electrons) that can conjugate with the π-electron system of the benzene ring. This conjugation lowers the energy gap for the π → π* transition, resulting in a shift to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). bspublications.net Aniline typically shows a primary absorption band around 230 nm and a secondary, fine-structured band around 280 nm. hnue.edu.vnresearchgate.net
In this compound, the electronic properties are influenced by both the electron-donating amino group and the electron-withdrawing methanesulfonyl group. The interplay between these groups across the aromatic ring affects the energy of the molecular orbitals and thus the characteristics of the electronic transitions. The absorption spectrum of aniline is known to be sensitive to solvent polarity and pH. bspublications.net For example, in an acidic solution, the protonation of the amino group to form the anilinium ion removes the n-π conjugation, causing a shift to shorter wavelengths (a hypsochromic or blue shift). bspublications.net
Table 3: Typical Electronic Transitions for Aniline and Their Modification
| Compound | Transition Type | Typical λmax (nm) | Effect of Substituent/Condition |
| Benzene | π → π* (Primary) | ~204 | Reference Chromophore |
| π → π* (Secondary) | ~256 | ||
| Aniline | π → π* (Primary) | ~230 | Bathochromic shift due to -NH₂ |
| π → π* (Secondary) | ~280 | Bathochromic & Hyperchromic shift | |
| Anilinium ion | π → π | ~254 | Hypsochromic shift due to protonation |
| This compound | π → π | Predicted >280 | The electron-withdrawing -SO₂CH₃ group will modulate the bathochromic shift of the -NH₂ group. |
| n → π* | Typically weak/forbidden | May be observed as a low-intensity shoulder. researchgate.net |
Note: λmax values are approximate and can vary with solvent. hnue.edu.vnbspublications.net
X-ray Diffraction Techniques for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. ksu.edu.sa Since this compound is a crystalline solid, XRD is a critical tool for its characterization. fishersci.be Single-crystal X-ray diffraction (SCXRD), in particular, can provide precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. mdpi.com
This technique allows for the complete elucidation of the molecule's conformation in the solid state. Furthermore, SCXRD reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and van der Waals forces. For this compound, hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atoms of the sulfonyl group of neighboring molecules is expected to be a dominant interaction governing the supramolecular structure. vulcanchem.com
Powder X-ray diffraction (PXRD) is another valuable technique, used when single crystals are not available or for analyzing bulk material. PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase, making it useful for phase identification, purity assessment, and studying polymorphism. ksu.edu.sa
Table 4: Structural Information Obtainable from XRD Analysis of this compound
| Parameter | Information Provided | Technique |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit | SCXRD, PXRD |
| Space Group | Crystal's symmetry elements | SCXRD |
| Atomic Coordinates | Precise 3D position of each atom in the unit cell | SCXRD |
| Bond Lengths & Angles | Intramolecular geometry | SCXRD |
| Conformation | Torsional angles and overall molecular shape | SCXRD |
| Crystal Packing | Arrangement of molecules in the crystal | SCXRD |
| Intermolecular Interactions | Identification of hydrogen bonds, etc. vulcanchem.com | SCXRD |
| Phase Identification | Matching the diffraction pattern to known phases | PXRD |
| Crystallinity | Degree of crystalline order in a bulk sample | PXRD |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. elementar.com This method is crucial for verifying the elemental composition of a newly synthesized compound and confirming its empirical formula. The molecular formula of this compound is C₈H₁₁NO₂S. uni.lu
The procedure typically involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. These combustion products are then separated and quantified by a detector. The results are used to calculate the weight percentage of each element in the original sample. These experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values confirms the compound's purity and elemental composition. elementar.com
Table 5: Elemental Composition of this compound (C₈H₁₁NO₂S)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % |
| Carbon (C) | 12.011 | 8 | 96.088 | 51.87% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.99% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.56% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.28% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 17.31% |
| Total | 185.241 | 100.00% |
Microscopic Techniques for Material Morphology Characterization, e.g., Scanning Electron Microscopy (SEM) for Polymer Structures
While this compound is a small molecule monomer, it can serve as a building block for the synthesis of polymers, such as polyaniline derivatives. rsc.orgsmolecule.com The morphology of these polymers—their microstructure, texture, and surface features—is critical to their physical properties and performance in applications like sensors or coatings. rsc.org Scanning Electron Microscopy (SEM) is a primary technique for characterizing this morphology. libretexts.org
Table 6: Morphological Features of Polymer Structures Analyzed by SEM
| Feature | Description | Importance for Material Properties |
| Particle/Fiber Size | The dimensions of the constituent polymer particles or fibers. | Affects surface area, reactivity, and conductivity. |
| Surface Topography | The roughness, smoothness, or specific patterning of the polymer surface. | Influences wettability, adhesion, and sensor response. |
| Porosity | The presence and size of pores or voids within the material. | Crucial for applications in filtration, catalysis, and sensing. |
| Overall Structure | Describes whether the morphology is granular, fibrous, lamellar, or hierarchical. rsc.org | Determines mechanical strength and bulk electrical properties. |
| Aggregation | The extent to which primary particles or fibers clump together. | Impacts the homogeneity and performance of the material. |
Computational Chemistry and Molecular Modeling Studies
Virtual Screening Methodologies for Ligand Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. jubilantbiosys.com This process is significantly faster and more cost-effective than traditional high-throughput screening. Methodologies are generally categorized as either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. jubilantbiosys.comscispace.com A library of compounds, including 4-(Methanesulfonylmethyl)aniline and its derivatives, would be docked into the identified binding site of a target receptor. jubilantbiosys.com The compounds are then ranked based on scoring functions that estimate the binding affinity. scispace.com This method is powerful for discovering novel scaffolds that are sterically and electrostatically complementary to the target's active site.
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be employed. This method uses the chemical structure of known active ligands to identify others in a database with similar properties. jubilantbiosys.comnih.gov Techniques include 2D similarity searches, which compare physicochemical properties and structural fingerprints, and 3D shape-based screening, which aligns molecules based on their three-dimensional shape and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). frontiersin.orgcam.ac.uk If this compound were a known inhibitor of an enzyme, its structure could be used as a query to find other potential inhibitors with diverse chemical scaffolds. nih.gov
A collaborative approach, sometimes termed a "Booster" process, can leverage proprietary pharmaceutical databases for virtual screening to rapidly expand and investigate a chemical series, enhancing the potential for hit discovery. nih.gov
Molecular Docking and Binding Interaction Analysis
Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.comnih.gov This technique provides critical information about the binding mode and affinity, which is essential for rational drug design. nih.gov For this compound, docking studies can elucidate how it interacts with the active site of a potential biological target.
In a hypothetical docking study of this compound into the active site of an enzyme, such as cyclooxygenase-2 (COX-2), a target for other aniline (B41778) derivatives, the following interactions might be observed: researchgate.netfishersci.be
Hydrogen Bonding: The primary amine (-NH2) group of the aniline moiety can act as a hydrogen bond donor. The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor, capable of forming interactions with amino acid residues like Arginine or Histidine in an active site.
Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar residues such as Leucine, Valine, or Isoleucine within the binding pocket.
Pi-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The results of a docking simulation are often presented in a table that quantifies the predicted binding energy and details the specific interactions.
| Parameter | Predicted Value/Interaction | Interacting Residue (Example) |
| Binding Affinity (kcal/mol) | -7.5 to -9.0 | N/A |
| Hydrogen Bonds | -SO2...H-N-Arg | Arginine |
| -NH2...O=C-Asp | Aspartate | |
| Hydrophobic Interactions | Benzene Ring | Leucine, Valine |
| π-π Stacking | Benzene Ring | Phenylalanine |
This table is illustrative, showing typical data obtained from a molecular docking study.
Validation of the docking procedure is a critical step, often achieved by "redocking" a known co-crystallized ligand to ensure the software can reproduce the experimentally observed binding mode. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. conicet.gov.ar For a flexible molecule like this compound, which has rotatable bonds between the methyl and sulfonyl groups and between the methylene (B1212753) bridge and the aniline ring, it can exist in numerous conformations. Identifying the low-energy, or dominant, conformations is crucial because the bioactive conformation (the shape the molecule adopts when it binds to a target) is typically one of these stable forms. wuxiapptec.comnih.gov
The process involves:
Conformational Search: Systematically or stochastically rotating the flexible bonds to generate a wide range of possible 3D structures.
Energy Minimization: Using force fields (in molecular mechanics) or quantum mechanical calculations to optimize the geometry of each generated conformer and calculate its potential energy. wuxiapptec.com This process relaxes the structure to a local energy minimum.
The final output is a set of stable conformers ranked by their relative energies. The lowest-energy conformer is the most likely to be present in a solution. However, considering a Boltzmann-weighted average of the properties of several low-energy conformers often provides a more accurate prediction of experimental observations than relying solely on the single lowest-energy structure. nih.gov Understanding the conformational landscape is a prerequisite for reliable molecular docking and pharmacophore modeling. conicet.gov.arnih.gov
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, typically performed using Density Functional Theory (DFT), provide profound insights into the distribution of electrons within a molecule and its resulting chemical properties. nih.govresearchgate.net For this compound, these calculations can predict a variety of parameters that are fundamental to its reactivity, stability, and intermolecular interactions.
Key parameters derived from DFT studies include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show negative potential around the sulfonyl oxygens and the amine nitrogen, and positive potential on the amine hydrogens.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the electronic effects of substituents. The electron-withdrawing sulfonyl group would influence the charge distribution on the aniline ring.
| Computational Parameter | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.9 eV | Chemical reactivity, stability |
| Dipole Moment | 4.5 Debye | Molecular polarity |
| Charge on Sulfonyl Oxygen | -0.7 e | Site for electrophilic attack/H-bonding |
This table presents typical data obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311++G(d,p)) and is for illustrative purposes. nih.govmdpi.com
These calculations help predict which parts of the molecule are likely to participate in chemical reactions, form hydrogen bonds, or be susceptible to metabolic transformation.
Mechanistic Insights Derived from Computational Studies, e.g., Photocatalytic Efficiency
Computational studies are instrumental in elucidating complex reaction mechanisms, providing a step-by-step view of chemical transformations that can be difficult to observe experimentally. nih.gov One area where this is particularly relevant is in photocatalysis, a process that uses light and a photocatalyst to drive a chemical reaction. nih.govmdpi.com
The photocatalytic degradation of aniline and its derivatives has been studied, and computational modeling can help understand the underlying mechanism. mdpi.com For a system involving this compound, computational methods could be used to:
Model the Photocatalyst Surface: Calculate the electronic structure (e.g., band gap, density of states) of a photocatalyst like Titanium dioxide (TiO2). nih.gov
Simulate Adsorption: Model the adsorption of the this compound molecule onto the catalyst surface and determine the most stable adsorption geometry and energy.
Elucidate the Reaction Pathway: Upon photoexcitation, the catalyst generates electron-hole pairs. Computational modeling can trace the subsequent reactions, such as the attack of hydroxyl radicals on the aniline ring or direct oxidation via the hole. mdpi.com It can identify key intermediates, transition states, and reaction products, such as aminophenols or azobenzene (B91143) derivatives, which have been observed in aniline degradation. mdpi.com
Calculate Activation Barriers: By calculating the energy of transition states, the activation energies for different reaction steps can be determined, revealing the rate-limiting step and the most favorable degradation pathway. mdpi.com
These computational insights not only explain experimental observations but also help in designing more efficient photocatalytic systems by modifying the catalyst or the substrate to enhance reaction rates and selectivity. nih.govmdpi.com
Exploration of Biological Activities and Pharmacological Relevance
Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ) Inhibition
Research has identified derivatives of 4-(Methanesulfonylmethyl)aniline as components in the development of inhibitors for Phosphatidylinositol 5-Phosphate 4-Kinase Gamma (PI5P4Kγ). nih.govresearchgate.net PI5P4Ks are a family of lipid kinases that play a central role in regulating cellular signaling pathways. nih.govnih.gov The development of potent and selective inhibitors for PI5P4Kγ is a significant area of research, as these tools are essential for understanding the kinase's function in various diseases and for validating it as a therapeutic target. nih.govacs.org
In one study, this compound was used as a reactant to synthesize N-[4-(methylsulfonylmethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, a compound investigated for its potential as a PI5P4Kγ inhibitor. nih.gov The development of such specific inhibitors allows for a more detailed exploration of the kinase's role in a variety of disease contexts. acs.org
Implications in Cancer Research
The PI5P4K family of kinases, including PI5P4Kγ, are considered attractive therapeutic targets in oncology. nih.govnih.govrsc.org Their role in regulating critical cell signaling pathways makes them integral to processes that can be hijacked by cancer cells. nih.gov The overexpression of cyclooxygenase-2 (COX-2), an enzyme often modulated by compounds derived from aniline (B41778) structures, has been demonstrated in many solid tumors. nih.gov While many anti-inflammatory drugs target the COX pathway, some derivatives exhibit anti-cancer activity through COX-independent mechanisms, suggesting the involvement of other targets like PI5P4Kγ. nih.gov The development of specific PI5P4Kγ inhibitors, derived from structures like this compound, is therefore a promising strategy in the discovery of novel anti-cancer agents. nih.govnih.gov
Role in Neurodegenerative Disorders
PI5P4Ks are also implicated as therapeutic targets in neurodegenerative disorders. nih.govnih.govrsc.org These diseases, which include Alzheimer's, Parkinson's, and Huntington's disease, are often characterized by complex, multifactorial pathologies such as abnormal protein aggregation, oxidative stress, and neuroinflammation. nih.govmdpi.com The failure of many single-target drugs has highlighted the need for new therapeutic strategies. nih.gov The signaling pathways regulated by PI5P4Kγ are relevant to the cellular dysfunction seen in neurodegeneration. nih.gov Therefore, potent and selective inhibitors of PI5P4Kγ are valuable tools for investigating the potential of targeting this kinase to slow or prevent neurodegeneration. acs.orgfrontiersin.org
Relevance in Immunological Pathways
The regulation of cell signaling by PI5P4Kγ also positions it as a therapeutic target for immunological disorders. nih.govnih.govrsc.org The immune response involves a complex network of signaling pathways that control immune cell activation, inflammation, and tolerance. rndsystems.com Dysregulation of these pathways can lead to autoimmune diseases and chronic inflammation. nih.gov The ability to modulate these pathways through specific enzyme inhibition is a key goal of immunotherapy. nih.gov By developing selective PI5P4Kγ inhibitors, researchers can further probe the specific role of this kinase in the innate and adaptive immune systems and assess its potential as a target for treating immune-related diseases. acs.orgrndsystems.com
Anti-Inflammatory Activity and Cyclooxygenase (COX) Enzyme Modulation
The 4-(methylsulfonyl)aniline (B1202210) pharmacophore is a key component in the design of non-steroidal anti-inflammatory agents (NSAIDs). nih.govresearchgate.net Inflammation is a biological response to injury mediated by enzymes like cyclooxygenase (COX), which synthesizes prostaglandins. phytopharmajournal.com There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is inducible and directly related to the inflammatory response. rsc.orgnih.gov
Selective COX-2 Inhibition
A significant focus in anti-inflammatory drug design is the development of agents that selectively inhibit COX-2 over COX-1, which can reduce gastrointestinal side effects associated with traditional NSAIDs. nih.gov The 4-(methylsulfonyl)aniline moiety is a well-established pharmacophore for achieving COX-2 selectivity. researchgate.net
Studies have shown that incorporating the 4-(methylsulfonyl)aniline pharmacophore into known NSAIDs can maintain or increase their anti-inflammatory activity, with a potential for increased selectivity towards the COX-2 enzyme. nih.govresearchgate.net A series of novel 4-methylsulfonylphenyl derivatives were synthesized and showed preferential inhibition of COX-2 over COX-1, with some compounds demonstrating high selectivity indices. nih.gov For instance, compound 4 in one study reached 71% in vivo anti-inflammatory inhibition. nih.gov
In Vivo Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives
Comparison of paw edema reduction by synthesized compounds relative to Diclofenac Sodium.
| Compound | Effect Compared to Diclofenac Sodium (3 mg/Kg) | Time Interval of Significant Activity | Reference |
|---|---|---|---|
| Compound 11 | Significantly Higher | 120–300 minutes | nih.gov |
| Compound 14 | Significantly Higher | 120–300 minutes | nih.gov |
| Compound 12 | Comparable | 60–240 minutes | nih.gov |
| Compound 13 | Comparable | All experimental times | nih.gov |
Exploration of COX-Independent Mechanisms
There is growing evidence that the therapeutic effects of some anti-inflammatory drugs, particularly in cancer chemoprevention, are not solely due to COX inhibition. nih.govfrontiersin.org Several NSAIDs and their derivatives can induce apoptosis and inhibit tumor cell growth through pathways independent of their COX-inhibitory activity. nih.govnih.govmdpi.com
For example, sulindac (B1681787) sulfone, a derivative of the NSAID sulindac, lacks COX-inhibitory activity but retains significant anticancer properties. nih.gov Similarly, some non-COX-2 inhibitory analogs of the selective COX-2 inhibitor nimesulide (B1678887) still show potent anti-cancer activity, suggesting they target other cellular pathways. nih.gov These findings are crucial because they open up new avenues for drug development, aiming to create safer and more effective agents by separating desired therapeutic effects from the toxicities associated with long-term COX inhibition. nih.govfrontiersin.org The exploration of these COX-independent mechanisms for compounds containing the this compound scaffold is an active area of research. nih.gov
Research in Anti-Retroviral Agents, e.g., HIV Reverse Transcriptase Inhibitors
While direct studies of this compound as an anti-retroviral agent are not prominent in publicly available research, its core structures—aniline and sulfone—are integral to several classes of potent Human Immunodeficiency Virus (HIV) inhibitors. HIV reverse transcriptase (RT) is a critical enzyme for viral replication, making it a prime target for antiretroviral drugs. researchgate.net Inhibitors of this enzyme are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The aniline and sulfone motifs are particularly significant in the development of NNRTIs.
NNRTIs are a structurally diverse class of compounds that bind to an allosteric site on the HIV-1 RT, inducing conformational changes that inhibit its function. thieme-connect.com Research has demonstrated that aniline derivatives, particularly diarylanilines (DAANs), represent a distinct and powerful class of next-generation NNRTIs. nih.govacs.org These compounds have shown high potency against both wild-type HIV-1 and various drug-resistant strains. nih.govacs.org For instance, the most promising diarylaniline compounds exhibit EC₅₀ values in the subnanomolar to low nanomolar range. acs.org Structure-activity relationship (SAR) studies of diarylanilines have revealed that the aniline's amino group is often crucial for forming hydrogen bonds with key amino acid residues, such as K101, within the NNRTI binding pocket of the reverse transcriptase enzyme. nih.govacs.org
Similarly, the sulfone group is a key component in other classes of NNRTIs. Indolylarylsulfones (IASs) are a classical example of NNRTIs that possess a unique scaffold and potent antiviral activity. nih.govresearchgate.net To improve upon early IAS candidates, which suffered from issues like cytotoxicity, researchers have introduced various modifications. One successful strategy involves incorporating sulfonamide groups, which has led to derivatives with significantly reduced cytotoxicity and potent inhibitory activity against wild-type and mutant HIV-1 strains. nih.govresearchgate.net For example, the IAS derivative R10L4 showed an EC₅₀ of 0.007 µmol/L against wild-type HIV-1 and maintained low cytotoxicity. nih.govresearchgate.net
The presence of both the aniline and the methylsulfonyl group in this compound makes its scaffold a theoretically interesting starting point for the design of novel NNRTIs. The aniline provides a key interaction point, while the sulfonyl group can influence physicochemical properties like solubility and metabolic stability, potentially overcoming common challenges in drug development.
| Compound Class | Core Structure(s) | Mechanism of Action | Reported Potency (Example) | Key Findings |
| Diarylanilines (DAANs) | Aniline | NNRTI: Binds to allosteric site of HIV-1 RT | EC₅₀: 0.2-10 nM against wild-type and resistant strains acs.org | The aniline NH₂ group is often crucial for H-bonding with the K101 residue in the enzyme's binding pocket. nih.govacs.org |
| Indolylarylsulfones (IASs) | Sulfone, Indole | NNRTI: Binds to allosteric site of HIV-1 RT | EC₅₀: 0.007 µmol/L (for sulfonamide-modified derivative R10L4) nih.govresearchgate.net | The sulfone moiety is a core component; modifications like adding sulfonamide groups can reduce cytotoxicity while retaining high potency. nih.gov |
| α-Anilinophenylacetamides (α-APAs) | Aniline | NNRTI: Inhibits HIV-1 reverse transcriptase | IC₅₀: 13 nM (for derivative R 89439) nih.gov | Demonstrates high selectivity for HIV-1 over HIV-2 and other retroviruses. nih.gov |
General Medicinal Chemistry Applications and Drug Discovery Paradigms
The utility of this compound in medicinal chemistry is best understood by examining the roles of its constituent functional groups—aniline and methylsulfone—in modern drug design paradigms.
The aniline motif is a ubiquitous building block in pharmaceutical development due to its synthetic accessibility and versatile chemical reactivity. acs.org However, anilines are also considered a "structural alert" because they can be metabolized by liver enzymes (cytochrome P450) into reactive, toxic species like quinone-imines, which can lead to adverse drug reactions. acs.org This metabolic liability has driven a paradigm of "bioisosteric replacement," where the aniline ring is substituted with other saturated, three-dimensional structures (e.g., bicyclo[1.1.1]pentylamines) to improve the metabolic profile while preserving biological activity. acs.orgchem-space.comfrontiersin.org
Conversely, the sulfone group (R-SO₂-R') is a highly valued functional group in medicinal chemistry. thieme-connect.comiomcworld.com It is chemically stable and generally resistant to metabolic degradation. namiki-s.co.jp The methylsulfonyl group, in particular, is a powerful electron-withdrawing group that is also a hydrogen bond acceptor. Its inclusion in a molecule can significantly alter physicochemical properties by:
Increasing Polarity and Solubility : The polar nature of the sulfonyl group can enhance a compound's solubility in aqueous media, a critical factor for drug absorption and distribution. cymitquimica.com
Modulating Basicity : The electron-withdrawing effect can lower the basicity (pKa) of nearby functional groups, like the aniline amine, affecting how the molecule interacts with biological targets and its absorption characteristics. namiki-s.co.jp
Improving Metabolic Stability : Sulfones are generally stable to hydrolysis and reduction, slowing down the metabolism of a drug candidate. namiki-s.co.jp
These properties make the sulfone group a strategic component for optimizing lead compounds. nih.gov The compound this compound itself is considered a versatile intermediate in organic synthesis and medicinal chemistry, with the amino group allowing for further chemical modifications to create more complex molecules. cymitquimica.com
Applications in Materials Science and Other Fields
Role as Organic Building Blocks in Complex Molecule Synthesis
4-(Methanesulfonylmethyl)aniline, also known as benzenamine, 4-[(methylsulfonyl)methyl]-, is a versatile organic compound that serves as a fundamental building block in the synthesis of more complex molecules. cymitquimica.com The utility of this compound in organic synthesis stems from its bifunctional nature: it possesses a nucleophilic amino group (-NH2) attached to an aromatic ring, which also bears a strongly electron-withdrawing methanesulfonylmethyl group (-SO2CH3). cymitquimica.com
Organic building blocks are foundational to the modular, bottom-up assembly of novel materials and compounds. uschemfine.com This strategy is central to fields like medicinal chemistry and materials science, where functionalized molecules like this compound are selected for the reliable and rapid construction of compound libraries for screening purposes. uschemfine.com The use of such pre-functionalized blocks is often more efficient than multi-step syntheses of the final target compounds. uschemfine.com For instance, analogous aniline-based structures are used as monomers and cross-linking agents to create high-performance polymers and three-dimensional covalent organic frameworks (COFs). nih.govhmdb.ca The defined structure of this compound makes it a valuable component for creating materials with tailored properties.
Development of Chemical Sensors Based on Aniline (B41778) Derivatives
Aniline and its derivatives are pivotal in the development of chemical sensors, particularly for detecting toxic gases like ammonia (B1221849) (NH3). rsc.orgresearchgate.net Polyaniline (PANI) and its substituted derivatives are prominent materials for these applications due to their electrical conductivity, environmental stability, and high sensitivity at room temperature. rsc.orgrsc.org The sensing mechanism relies on the change in the polymer's chemical and optical properties upon interaction with analytes, a process involving protonation (doping) or deprotonation (dedoping) that alters the polymer's oxidation state. rsc.orgresearchgate.net
Research has demonstrated that modifying the aniline monomer with different substituents allows for the fine-tuning of the resulting polymer's sensor capabilities. researchgate.netrsc.org The structure of the initial aniline derivative significantly affects the physicochemical properties and surface morphology of the polymer films, which in turn influences their sensitivity and response to specific analytes. rsc.orgresearchgate.net
Studies on various polyaniline derivatives have shown their promise as sensitive elements in resistive sensors for ammonia vapor. mdpi.comresearchgate.net For example, thin films of poly[2-(1-methylbutyl)aniline] (PB) have exhibited high sensitivity to ammonia, demonstrating a distinct change in electrical current upon exposure. mdpi.com The morphology of the polymer film, from heterogeneous to spherical structures, is directly influenced by the substituent on the aniline monomer and plays a crucial role in sensor performance. researchgate.net While this compound itself has not been the specific subject of these published sensor studies, its structure, featuring a polar methanesulfonylmethyl group, suggests it could be used to create new PANI derivatives. This group could influence the polymer's solubility, film-forming properties, and interaction with polar analytes, making it a candidate for creating sensors with unique selectivity and sensitivity profiles.
| Polyaniline Derivative | Abbreviation | Key Finding |
|---|---|---|
| poly[2-(1-methylbut-1-en-1-yl)aniline] | PA | Responds to ammonia vapor with a reduction in current flow. |
| poly[2-(1-methylbutyl)aniline] | PB | Exhibits the highest sensitivity to ammonia vapors among the tested derivatives. |
| poly[2-(2-aminophenyl)pentan-2-ol] | PC | Shows a distinct response to ammonia, with performance linked to surface morphology. |
Research in Nonlinear Optical Materials
Organic materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical signal processing, data storage, and modern communications. Aniline derivatives are a class of molecules that have attracted considerable research interest for their NLO capabilities. bohrium.comccsenet.orgbohrium.com A key strategy for designing effective NLO molecules is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer, leading to a large second-order polarizability, or first hyperpolarizability (β), which is a measure of a material's NLO response.
This compound fits the push-pull structural model perfectly. The amino (-NH2) group acts as a potent electron donor, while the methanesulfonylmethyl (-CH2SO2CH3) group functions as a strong electron acceptor. This donor-acceptor pair at opposite ends of the benzene (B151609) ring creates a strong dipole and enhances the potential for a significant NLO response. nih.gov
Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of such molecules. bohrium.com Research on analogous compounds like para-nitroaniline (PNA) and its derivatives shows that substituents significantly impact hyperpolarizability. For example, the substitution of alkyl groups can enhance NLO properties, which are also associated with a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on halogenated anilines have further confirmed that the type and position of substituents can be tuned to optimize the first (β) and second (γ) hyperpolarizabilities. bohrium.comccsenet.orgresearchgate.net The strong push-pull nature of this compound makes it a promising candidate for applications in nonlinear optics, although specific experimental data on its hyperpolarizability is not widely published.
| Compound | Substituents | Key Characteristic | Finding Related to NLO Properties |
|---|---|---|---|
| para-Nitroaniline (PNA) | -NO₂ (Acceptor), -NH₂ (Donor) | Classic push-pull molecule | Exhibits high hyperpolarizability due to intermolecular charge transfer. |
| 2,5-di-bromo-aniline (DBA) | -Br (Halogen) | Halogenated derivative | Shows an enhanced response to the first hyperpolarizability compared to unsubstituted aniline. |
| para-chloro-aniline (PCA) | -Cl (Halogen) | Halogenated derivative | Demonstrates an enhanced first hyperpolarizability response. |
| N-(4-nitrophenyl)-N-methylaminoacetonitrile (NPAN) | Complex substituents | PNA derivative | Exhibits higher order nonlinear optical properties associated with a decreased HOMO-LUMO gap. |
Role as Industrial and Pharmaceutical Intermediates
This compound and its close analogs are valuable intermediates in the chemical industry, particularly for the synthesis of pharmaceuticals. cymitquimica.comsmolecule.comechemi.com The presence of the sulfone functional group is significant, as this moiety is found in a wide array of FDA-approved drugs and is a common scaffold in medicinal chemistry. nih.gov
A key application lies in the development of anti-inflammatory drugs. Research has focused on synthesizing derivatives of the closely related 4-(methylsulfonyl)aniline (B1202210) to create novel compounds that act as potential selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. fishersci.befishersci.pt Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to have fewer gastrointestinal side effects than older NSAIDs. One study successfully synthesized a series of compounds by incorporating the 4-(methylsulfonyl)aniline pharmacophore into existing drugs like naproxen (B1676952) and diclofenac. researchgate.net The results indicated that these new derivatives maintained significant anti-inflammatory activity, suggesting the potential for enhanced COX-2 selectivity. researchgate.net
The synthesis of these pharmaceutical agents often begins with common starting materials, with the aniline derivative being a key intermediate that is modified to produce the final active molecule. researchgate.net Beyond pharmaceuticals, other aniline derivatives like 4,4'-oxydianiline (B41483) are used as monomers in the production of high-performance, temperature-resistant polyimide resins and films, which have applications in the aerospace and electronics industries. hmdb.ca This highlights the broader industrial importance of aniline-based intermediates in creating advanced materials. hmdb.ca
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
A significant focus of future research lies in developing more environmentally friendly and efficient methods for producing 4-(Methanesulfonylmethyl)aniline. The principles of green chemistry are central to this endeavor, aiming to reduce waste, minimize the use of hazardous substances, and lower energy consumption. ijsetpub.com
Key areas of development include:
Innovative Catalysis: Researchers are exploring the use of new catalysts, such as those based on abundant and non-toxic metals or even metal-free organocatalysts, to drive the synthesis. ijsetpub.com These modern catalysts can lead to reactions that are more selective and require less energy.
Flow Chemistry: Continuous flow manufacturing, where reactants are continuously mixed and reacted in a tube or pipe, offers a safer and more scalable alternative to traditional batch production. blazingprojects.com This method allows for better control over reaction conditions and can improve both yield and purity.
Renewable Resources: A long-term goal is to move away from petroleum-based starting materials. Research into using renewable resources, such as biomass, to create the foundational components of this compound is a key aspect of sustainable synthesis. ijsetpub.comblazingprojects.com
Water-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Developing synthetic protocols that can be performed in water would dramatically reduce the environmental impact of the production process. rsc.org
| Synthetic Advancement | Primary Goal | Anticipated Benefits |
| Novel Catalytic Systems | Replace hazardous reagents | Higher efficiency, reduced waste, lower energy input |
| Continuous Flow Chemistry | Improve scalability and safety | Enhanced reaction control, safer manufacturing processes |
| Renewable Feedstocks | Reduce fossil fuel dependence | Increased sustainability, smaller carbon footprint |
| Aqueous Synthesis | Minimize organic solvent use | Greener process, reduced environmental pollution |
Advanced Structure-Activity Relationship (SAR) Studies for Enhanced Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. collaborativedrug.com For this compound, advanced SAR studies will be crucial in designing new derivatives with improved potency and selectivity for specific biological targets. mdpi.com
Future SAR investigations will likely involve:
High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands of compounds, quickly identifying promising "hits" from large chemical libraries built around the this compound core. nih.gov
Computational Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking will be used to create computer models that predict how different structural modifications will affect a molecule's interaction with a target protein. researchgate.net This allows for a more rational and targeted approach to drug design.
Fragment-Based Drug Design (FBDD): This method involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create a more potent lead compound. The this compound structure could serve as a valuable starting point or fragment in such a strategy.
Investigation of New Pharmacological Targets and Therapeutic Applications
While this compound is a known component in some existing therapeutic agents, its full potential is yet to be realized. Future research will focus on screening this compound and its derivatives against a wider array of biological targets to uncover new therapeutic uses. nih.govacs.org
Potential new areas of investigation include:
Neurodegenerative Diseases: The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are considered attractive therapeutic targets for conditions like neurodegeneration. nih.govacs.orgresearchgate.net Derivatives of 4-(methanesulfonyl)aniline have been investigated as inhibitors of these kinases. nih.govacs.orgresearchgate.net
Oncology: The JAK/STAT signaling pathway is critical in the development of many cancers, making it a key target for new anti-cancer drugs. google.com Additionally, some COX-2 inhibitors, which can have anti-cancer properties, are derived from related structures. nih.gov Research has also explored the use of 4-(methylsulfonyl)aniline (B1202210) derivatives as potential anti-inflammatory agents with selectivity for the COX-2 enzyme. researchgate.net
Infectious Diseases: The unique chemical properties of this compound derivatives make them candidates for development as new antibacterial or antiviral agents. smolecule.com
| Potential Therapeutic Area | Key Biological Target(s) | Rationale |
| Neurodegenerative Disorders | Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) | PI5P4Ks are involved in cellular signaling pathways implicated in neurodegeneration. nih.govacs.orgresearchgate.net |
| Cancer | JAK/STAT pathway, COX-2 | These pathways are often dysregulated in cancer, promoting tumor growth and survival. google.comnih.gov |
| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibition can reduce inflammation. researchgate.net |
Exploration of Advanced Material Science Applications and Functional Devices
The application of this compound is not limited to the life sciences. Its distinct electronic and structural characteristics make it a promising candidate for use in the development of advanced materials.
Future research in material science could explore:
Organic Electronics: The electron-withdrawing nature of the methanesulfonyl group can be harnessed to create novel organic semiconductors for use in devices like organic light-emitting diodes (OLEDs) and solar cells.
High-Performance Polymers: Incorporating the this compound moiety into polymer chains could lead to the development of new plastics with enhanced properties, such as improved thermal stability or flame retardancy.
Sensors: The aniline (B41778) part of the molecule can be modified to create chemical sensors that can detect specific ions or molecules, with potential applications in environmental monitoring and medical diagnostics.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
The fields of artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the pace of chemical and drug discovery. nih.govmdpi.com For this compound, these technologies offer powerful tools for designing new derivatives and predicting their properties. nih.govwikipedia.org
Key applications of AI and ML include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new, untested derivatives of this compound. mdpi.comschrodinger.com This can help researchers prioritize which compounds to synthesize and test, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high potency against a particular disease target. nih.gov
Synthesis Prediction: AI can analyze vast amounts of chemical reaction data to predict the most efficient and reliable synthetic routes for creating new derivatives, streamlining the chemical synthesis process. nih.gov
Q & A
Q. What are the common synthetic routes for 4-(Methanesulfonylmethyl)aniline?
The synthesis typically involves sulfonation of 4-(methyl)aniline derivatives. A method analogous to sulfamyl aniline synthesis (e.g., using chlorosulfonic acid and sodium chloride under controlled heating) can be adapted for introducing the methanesulfonyl group . Methanesulfonyl chloride may also react with 4-(aminomethyl)aniline intermediates in the presence of a base to yield the target compound. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for minimizing side products .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on X-ray crystallography (using programs like SHELXL for refinement ), complemented by spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions and electronic environments.
- IR : Identification of functional groups (e.g., S=O stretching at ~1150–1300 cm).
- Mass spectrometry : Molecular ion peak validation .
Q. What physicochemical properties are critical for experimental handling of this compound?
Key properties include:
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the sulfonyl group’s polarity .
- Melting point : Determined via differential scanning calorimetry (DSC); analogs like 2-methylsulfonylaniline hydrochloride melt at 139–141°C .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires inert atmosphere storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?
Contradictions may arise from polymorphism or dynamic molecular conformations in solution vs. solid states. Strategies include:
- Cross-validation : Pair X-ray data with solid-state NMR or Raman spectroscopy.
- Computational modeling : Density Functional Theory (DFT) to compare optimized gas-phase structures with crystallographic coordinates .
- Temperature-dependent studies : Monitor structural changes via variable-temperature XRD or NMR .
Q. What computational methods predict the electronic properties of this compound for drug design applications?
- DFT calculations : Analyze electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to assess reactivity and binding affinity.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) influencing crystal packing and stability .
- Molecular docking : Screen against biological targets (e.g., enzymes with sulfonamide-binding pockets) to prioritize derivatives for synthesis .
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Catalysts : Evaluate Lewis acids (e.g., AlCl) or organocatalysts for sulfonation efficiency.
- Solvent effects : Test polar vs. non-polar solvents to balance reaction rate and byproduct formation.
- Temperature gradients : Use microwave-assisted synthesis for rapid optimization .
- In situ monitoring : FTIR or HPLC to track intermediate formation and reaction completion .
Methodological Notes
- Data gaps : Limited direct evidence on this compound necessitated extrapolation from structurally related compounds (e.g., sulfonamide anilines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
